An In-depth Technical Guide to 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic Acid
An In-depth Technical Guide to 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid (CAS 1354704-82-7), a heterocyclic compound with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information with established principles of pyrazole and alkyne chemistry to offer a thorough understanding of its core properties, potential synthetic routes, and promising applications. The pyrazole scaffold is a well-established pharmacophore in numerous FDA-approved drugs, and the incorporation of an ethynyl group provides a versatile handle for further chemical modifications, such as "click chemistry." This document is intended to serve as a valuable resource for researchers and developers interested in leveraging the unique structural features of this compound for the design of novel therapeutics and advanced materials.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[2] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Notably, several blockbuster drugs, such as the anti-inflammatory celecoxib and various kinase inhibitors used in oncology, feature a pyrazole core, underscoring its therapeutic relevance.[1][5]
The subject of this guide, 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid, combines this valuable heterocyclic core with two key functional groups: a carboxylic acid and a terminal alkyne. The carboxylic acid moiety offers a handle for amide bond formation and can influence the molecule's pharmacokinetic properties. The ethynyl group is of particular interest due to its utility in bioorthogonal "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile conjugation to other molecules.[6][7] This trifunctional architecture makes it a highly attractive building block for the synthesis of complex molecular probes, targeted therapeutics, and functional polymers.
Molecular Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1354704-82-7 | BLDpharm, Witofly Chemical |
| Molecular Formula | C₈H₈N₂O₂ | Calculated |
| Molecular Weight | 164.16 g/mol | Calculated |
| IUPAC Name | 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid | IUPAC Nomenclature |
| Canonical SMILES | CCOC(=O)c1cn(C)nc1C#C | Inferred |
| Appearance | Predicted to be a solid at room temperature | General property of similar pyrazoles |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General property of pyrazole carboxylic acids[8] |
| Acidity (pKa) | The carboxylic acid proton is expected to be acidic, with a pKa typical for pyrazole carboxylic acids. | Inferred from related structures |
Proposed Synthetic Pathway
A definitive, published synthetic route for 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid is not currently available in the literature. However, a plausible and efficient synthesis can be designed based on well-established methodologies for pyrazole ring formation and subsequent functionalization. A likely approach would involve the construction of a 4-halogenated pyrazole ester followed by a Sonogashira coupling to introduce the ethynyl group.
Experimental Protocol: A Hypothetical Synthesis
Step 1: Synthesis of Ethyl 1-Ethyl-4-iodo-1H-pyrazole-3-carboxylate
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Pyrazole Ring Formation: The synthesis would likely begin with the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with ethylhydrazine.
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Halogenation: The resulting pyrazole can be selectively halogenated at the 4-position. Iodination is often preferred for subsequent cross-coupling reactions.
Step 2: Sonogashira Coupling to Introduce the Ethynyl Group
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Reaction Setup: Ethyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate would be dissolved in a suitable solvent such as DMF or THF.
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Catalyst and Reagents: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added, followed by a base (e.g., triethylamine).[9][10]
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Alkyne Source: A protected alkyne, such as trimethylsilylacetylene, is introduced, and the reaction is heated.[9]
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Deprotection: Following the coupling reaction, the silyl protecting group is removed under mild conditions to yield the terminal alkyne.
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Hydrolysis: The ethyl ester can be hydrolyzed to the carboxylic acid under basic or acidic conditions.
Caption: Proposed synthetic workflow for 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid.
Reactivity and Chemical Behavior
The chemical reactivity of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid is dictated by its three key functional groups: the pyrazole ring, the carboxylic acid, and the ethynyl group.
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Pyrazole Ring: The pyrazole ring is aromatic and generally stable to oxidation and reduction.[11] Electrophilic substitution reactions, if forced, would likely occur at the remaining C-5 position. The nitrogen atoms can act as ligands for metal coordination.
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Carboxylic Acid: This group will undergo typical carboxylic acid reactions, such as esterification and amidation. Its acidity allows for salt formation.
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Ethynyl Group: The terminal alkyne is a highly versatile functional group. The acidic proton on the alkyne can be deprotonated to form an acetylide, which can act as a nucleophile. The carbon-carbon triple bond can undergo various addition reactions. Most importantly, it is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6]
Caption: Logical relationship of functional groups to reactivity and applications.
Potential Applications in Research and Development
Given the functionalities present in 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid, its potential applications are significant, particularly in the life sciences.
Medicinal Chemistry and Drug Discovery
The pyrazole scaffold is a well-known pharmacophore, and many pyrazole-containing compounds are potent kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[14] The core structure of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid could serve as a foundational element for the development of novel kinase inhibitors. The ethynyl group allows for the facile attachment of various side chains via click chemistry, enabling the rapid generation of a library of compounds for screening against different kinase targets. This modular approach can accelerate the drug discovery process.[1][15]
Chemical Biology and Probe Development
The ability to participate in click chemistry makes this molecule an excellent building block for the synthesis of chemical probes.[16][17] For instance, it could be attached to a biomolecule of interest (e.g., a protein or a drug) to introduce an alkyne handle. This "tagged" biomolecule can then be visualized or captured by reacting it with an azide-functionalized reporter molecule, such as a fluorophore or a biotin tag.
Materials Science
The rigid, aromatic nature of the pyrazole ring, combined with the reactive ethynyl group, makes this compound a potential monomer for the synthesis of novel polymers with interesting electronic or photophysical properties. The carboxylic acid could also be used to anchor the molecule to surfaces or nanoparticles.
Safety and Handling
Specific toxicological data for 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid is not available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[20][21] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[22]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid is a promising, yet underexplored, chemical entity. Its combination of a biologically relevant pyrazole core, a versatile ethynyl group for click chemistry, and a carboxylic acid for further derivatization makes it a highly valuable building block for a wide range of applications. While a lack of extensive public data necessitates a predictive approach to its properties and synthesis, the foundational principles of organic chemistry provide a solid framework for its utilization. This guide serves to illuminate the potential of this molecule and to encourage further investigation into its synthesis, characterization, and application in the pursuit of novel scientific discoveries.
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